3-Chloropyrazolo[1,5-a]pyrimidin-5-amine
Description
Significance of Pyrazolo[1,5-a]pyrimidines as Fused N-Heterocyclic Systems in Contemporary Chemical Biology
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is of substantial interest in contemporary chemical biology due to its wide spectrum of biological activities. nih.gov Derivatives of this scaffold have demonstrated pharmacological properties including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities. nih.gov Their unique structure is adept at interacting with biological targets, often by mimicking ATP and fitting into the ATP-binding pockets of enzymes like protein kinases. nih.gov This has made them critical components in the development of targeted therapies for diseases such as cancer. rsc.org
Notably, several pyrazolo[1,5-a]pyrimidine-based drugs have been successfully commercialized, including Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib, Entrectinib, and Repotrectinib, which are used in treating solid tumors. mdpi.com The scaffold's value extends beyond medicinal applications; its derivatives are also explored in materials science for their significant photophysical properties, serving as fluorescent probes and components in organic light-emitting devices. nih.govnbinno.com The ability to fine-tune their absorption and emission characteristics through chemical modification makes them highly versatile. nbinno.com
The key attributes of the pyrazolo[1,5-a]pyrimidine system are summarized below:
| Feature | Significance in Chemical Biology |
| Fused, Rigid Structure | Provides a stable and predictable framework for designing molecules that can bind specifically to biological targets. nih.gov |
| Versatile Substituent Positions | Allows for fine-tuning of electronic properties, lipophilicity, and molecular conformation to optimize interaction with enzymes and receptors. nih.gov |
| Bioisostere of Purines | Enables interaction with biological targets that naturally bind purines, such as protein kinases, making it a key scaffold for kinase inhibitors. ekb.eg |
| Broad Biological Activity | Exhibits a wide range of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and psychopharmacological properties. nih.govresearchgate.net |
| Tunable Photophysical Properties | Makes derivatives useful as fluorescent probes for biological imaging and as chemosensors. nbinno.comrsc.org |
Evolution of Research Perspectives on Pyrazolo[1,5-a]pyrimidine Derivatives
Research into pyrazolo[1,5-a]pyrimidine derivatives has evolved significantly since their initial synthesis in the mid-20th century. nih.gov Early studies were primarily focused on fundamental synthesis and exploring the chemical reactivity of this novel fused heterocyclic system. nih.gov
The perspective shifted dramatically during the 1980s and 1990s when the broad pharmacological potential of these compounds became evident. nih.gov Researchers discovered their capacity to act as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov This discovery propelled the pyrazolo[1,5-a]pyrimidine scaffold into the forefront of medicinal chemistry and drug discovery, especially for targeted cancer therapy. nih.gov
In recent years, research has expanded into several advanced areas:
Targeted Inhibitors: The focus has sharpened on designing highly selective inhibitors for specific protein kinases implicated in various cancers, such as EGFR, B-Raf, and MEK. nih.gov This includes the development of second-generation inhibitors to overcome drug resistance. researchgate.net
Advanced Synthetic Methods: Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for creating these compounds, including microwave-assisted synthesis, multicomponent reactions, and palladium-catalyzed cross-coupling reactions. nih.govnih.gov These techniques allow for greater structural diversity and complexity. rsc.org
Materials Science: Beyond biology, the unique photophysical properties of these compounds have attracted significant attention in materials science. nih.gov Research now explores their application as fluorophores, chemosensors, and components for organic electronics. nbinno.comrsc.org
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are ongoing to understand how the placement and nature of different functional groups on the pyrazolo[1,5-a]pyrimidine core influence its biological activity and physical properties. rsc.org
This evolution from basic chemical synthesis to targeted drug design and advanced materials applications underscores the enduring importance and versatility of the pyrazolo[1,5-a]pyrimidine scaffold in modern scientific research. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10) |
InChI Key |
BBXKHJFHVVVDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)N=C1N |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 3 Chloropyrazolo 1,5 a Pyrimidin 5 Amine Scaffolds
Post-Synthetic Functionalization Strategies
Post-synthetic functionalization is a key strategy for rapidly generating libraries of analogues from a common intermediate. For the 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine scaffold, palladium-catalyzed cross-coupling reactions, reductive aminations, and the introduction of specific moieties like benzimidazoles are powerful tools for structural diversification.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The chlorine atom at the C-3 position is a suitable handle for such transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. This reaction has been effectively applied to 3-halogenated pyrazolo[1,5-a]pyrimidines to introduce various aryl and heteroaryl substituents. nih.govrsc.org For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a range of aryl and heteroaryl boronic acids has been achieved using a tandem catalyst system like XPhosPdG2/XPhos to prevent dehalogenation. nih.govresearchgate.net While this example uses a 3-bromo analogue, the principles are directly applicable to the 3-chloro scaffold, which can be coupled with boronic acids under optimized conditions to yield 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidin-5-amine (B1396055) derivatives. Microwave-assisted protocols have been shown to accelerate these reactions, leading to excellent yields in shorter times. nih.govresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in coupling amines with aryl halides. wikipedia.orglibretexts.org On the pyrazolo[1,5-a]pyrimidine scaffold, this reaction can be used to displace the C-3 chlorine atom with various primary or secondary amines, further diversifying the molecule. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. libretexts.orgnih.gov For example, catalyst systems involving ligands like Xantphos are often employed for the N-arylation of aminopyrimidines. nih.gov This methodology allows for the synthesis of a wide range of 3-amino-substituted pyrazolo[1,5-a]pyrimidines.
| Reaction Type | Position | Catalyst/Ligand | Coupling Partner | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C-3 | XPhosPdG2 / XPhos | Aryl/Heteroaryl Boronic Acids | THF, 80 °C, 16 h or Microwave | nih.gov |
| Buchwald-Hartwig | C-5 (from 5-chloro precursor) | Tris(dibenzylideneacetone)dipalladium(0) (B46781) / Xantphos | Benzimidazoles | Toluene, Cs2CO3, 150 °C, MW | nih.gov |
| Buchwald-Hartwig | C-3 | PdCl2(PPh3)2 / Xantphos | Aryl/Alkyl Amines | Toluene, NaOtBu, Reflux | nih.gov |
Diversification via Reductive Amination Reactions
Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. organic-chemistry.orgmdpi.com This strategy can be applied to derivatives of this compound where a carbonyl group has been introduced at another position, typically C-2 or C-7.
The process involves the initial formation of an imine or iminium ion intermediate from the condensation of an amine and a carbonyl group, which is then reduced to the corresponding amine. harvard.edu Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation because it is mild and selective for the iminium ion over the starting carbonyl compound. nih.govharvard.edu
For example, a synthetic route starting from a pyrazolo[1,5-a]pyrimidine with an ester at the C-2 position can be converted to a C-2 aldehyde via reduction to an alcohol followed by oxidation. nih.gov This aldehyde can then undergo reductive amination with a wide variety of primary or secondary amines, such as N-tert-butylpiperazine or 2-(4-piperidyl)-2-propanol, using sodium triacetoxyborohydride to introduce diverse amine subunits at the C-2 position. nih.govnih.gov This multi-step sequence significantly expands the chemical space accessible from the core scaffold.
| Starting Material (Pyrazolo[1,5-a]pyrimidine derivative) | Amine Reagent | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 2-formyl-pyrazolo[1,5-a]pyrimidine | 1-tert-butylpiperazine | Sodium triacetoxyborohydride | 2-((4-(tert-butyl)piperazin-1-yl)methyl) derivative | nih.gov |
| 2-formyl-pyrazolo[1,5-a]pyrimidine | 2-(piperidin-4-yl)propan-2-ol | Sodium triacetoxyborohydride | 2-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl) derivative | nih.govnih.gov |
| Generic Ketone/Aldehyde | Primary/Secondary Amine | Sodium cyanoborohydride | Secondary/Tertiary Amine | harvard.edu |
Introduction of Benzimidazole (B57391) Moieties through Cross-Coupling
The introduction of benzimidazole moieties onto the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest due to the prevalence of this combination in pharmacologically active molecules. researchgate.net Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the method of choice for this transformation.
This strategy has been successfully employed to couple various benzimidazole derivatives with 5-chloro-pyrazolo[1,5-a]pyrimidines. nih.gov The reaction is typically carried out under microwave irradiation to reduce reaction times and improve yields. A common catalytic system for this transformation involves a palladium source like tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3], a bulky electron-rich phosphine ligand such as 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos), and a base like cesium carbonate (Cs2CO3) in a solvent such as toluene. nih.gov This method allows for the direct formation of a C-N bond between the C-5 position of the pyrimidine (B1678525) ring and the nitrogen of the benzimidazole ring, leading to a library of novel fused heterocyclic compounds. nih.govresearchgate.net
Regioselective Modifications and Functional Group Interconversions
The pyrazolo[1,5-a]pyrimidine ring system has distinct reactivity at its peripheral positions (C-2, C-3, C-5, and C-7), allowing for regioselective modifications. Understanding this selectivity is crucial for the planned synthesis of complex derivatives.
Functionalization at Peripheral Positions (C-2, C-3, C-5, C-7)
C-3 Position: The C-3 position of the pyrazolo[1,5-a]pyrimidine core is amenable to functionalization, often through halogenation followed by cross-coupling. nih.gov In the case of this compound, the existing chlorine atom serves as a prime site for Suzuki-Miyaura or Buchwald-Hartwig reactions, as detailed in section 3.1.1.
C-5 and C-7 Positions: In many pyrazolo[1,5-a]pyrimidine systems, the C-7 position is more susceptible to nucleophilic substitution than the C-5 position. nih.gov When a precursor like 5,7-dichloro-pyrazolo[1,5-a]pyrimidine is treated with a nucleophile (e.g., morpholine), the substitution occurs selectively at C-7. nih.gov The remaining chlorine at C-5 can then be targeted for subsequent reactions like cross-coupling. The amine group at C-5 in the title compound can also be modified, for instance, through acylation or alkylation, although these reactions are less common than modifications at other sites.
C-2 Position: The C-2 position can be functionalized through a sequence of reactions. For example, an ester group can be introduced during the synthesis of the core structure, which can then be reduced to an alcohol, oxidized to an aldehyde, and subsequently diversified via reactions like reductive amination. nih.gov
Synthesis of Macrocyclic Pyrazolo[1,5-a]pyrimidine Derivatives
Macrocyclization is a key strategy in drug discovery to improve potency and selectivity by constraining the conformation of a molecule. mdpi.com A number of macrocyclic kinase inhibitors have been developed based on the pyrazolo[1,5-a]pyrimidine scaffold. biorxiv.org
The synthesis of these macrocycles is a multi-step process that utilizes the various reactive handles on the pyrazolo[1,5-a]pyrimidine core. A typical synthetic route might begin with a chlorinated pyrazolo[1,5-a]pyrimidine. biorxiv.org The synthesis often involves the following key steps:
Nucleophilic Substitution: A linker containing a nucleophilic group (e.g., an amino alcohol) is attached to the scaffold, often at the C-5 or C-7 position, by displacing a chlorine atom. biorxiv.org
Protection: Other reactive functional groups on the molecule are protected to prevent unwanted side reactions in subsequent steps. biorxiv.org
Cross-Coupling: A second component of the macrocyclic ring is introduced at another position (e.g., C-3) via a Suzuki cross-coupling reaction. This component often contains a functional group, such as an ester, that will be used in the final ring-closing step. biorxiv.org
Deprotection and Cyclization: The protecting groups are removed, and the macrocycle is formed through an intramolecular reaction, commonly an amide bond formation, to yield the final macrocyclic product. biorxiv.org
This strategic combination of nucleophilic substitution, cross-coupling, and cyclization reactions allows for the construction of complex macrocyclic structures built upon the versatile pyrazolo[1,5-a]pyrimidine framework. mdpi.combiorxiv.org
Halogenation and Fluorination Methodologies
The introduction of halogen atoms, particularly chlorine and fluorine, into the pyrazolo[1,5-a]pyrimidine scaffold is a critical strategy in medicinal chemistry. These atoms can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. The following sections detail specific methodologies for the halogenation and fluorination of pyrazolo[1,5-a]pyrimidine cores.
The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives is of significant interest as these compounds serve as crucial building blocks for further functionalization through cross-coupling reactions. nih.govacs.org Moreover, certain 3-halo derivatives have demonstrated anxiolytic properties. nih.govacs.org
A novel and efficient one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a tandem cyclization/oxidative halogenation reaction. nih.govacs.org This approach utilizes the reaction of amino pyrazoles with enaminones or chalcones in the presence of sodium halides (NaI, NaBr, NaCl) and potassium persulfate (K₂S₂O₈) as an oxidant in water. nih.govacs.orgnih.gov The combination of NaX-K₂S₂O₈ is instrumental in this cascade process, which is noted for its mild conditions, use of readily available reagents, and environmental friendliness due to water being the solvent. nih.govacs.org This method has demonstrated high efficiency, broad functional group tolerance, and suitability for large-scale synthesis. nih.gov
Another effective approach involves a microwave-assisted, one-pot synthesis. This process features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with N-halosuccinimides (NBS, NCS, NIS). rsc.org This methodology is distinguished by its short reaction times, high yields, operational simplicity, and broad substrate scope. rsc.org The reaction is typically carried out in 1,2-dichloroethane (B1671644). rsc.org
More recently, a regioselective C3 halogenation method was developed using potassium halide salts and a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in water at ambient temperature. rsc.org This environmentally friendly protocol provides good to excellent yields of C3 halogenated pyrazolo[1,5-a]pyrimidines and is believed to proceed via an electrophilic substitution mechanism. rsc.org
The table below summarizes the outcomes of various oxidative halogenation reactions on the pyrazolo[1,5-a]pyrimidine scaffold.
| Starting Materials | Halogenating Agent/Oxidant | Solvent | Conditions | Product | Yield (%) | Citation |
| Amino pyrazoles, Enaminones | NaI / K₂S₂O₈ | Water | N/A | 3-Iodo-pyrazolo[1,5-a]pyrimidine derivatives | High to excellent | nih.gov |
| Amino pyrazoles, Enaminones | NaBr / K₂S₂O₈ | Water | N/A | 3-Bromo-pyrazolo[1,5-a]pyrimidine derivatives | Good | nih.govacs.org |
| Amino pyrazoles, Enaminones | NaCl / K₂S₂O₈ | Water | N/A | 3-Chloro-pyrazolo[1,5-a]pyrimidine derivatives | Moderate | nih.govacs.org |
| β-enaminones, NH-5-aminopyrazoles | N-Iodosuccinimide (NIS) | 1,2-dichloroethane | Microwave (180°C), then RT | 3-Iodo-pyrazolo[1,5-a]pyrimidine derivatives | 89-96 | rsc.org |
| β-enaminones, NH-5-aminopyrazoles | N-Bromosuccinimide (NBS) | 1,2-dichloroethane | Microwave (180°C), then RT | 3-Bromo-pyrazolo[1,5-a]pyrimidine derivatives | 89-96 | rsc.org |
| β-enaminones, NH-5-aminopyrazoles | N-Chlorosuccinimide (NCS) | 1,2-dichloroethane | Microwave (180°C), then RT | 3-Chloro-pyrazolo[1,5-a]pyrimidine derivatives | 89-96 | rsc.org |
| Pyrazolo[1,5-a]pyrimidines | KX / PIDA | Water | Room Temperature | C3-Halogenated pyrazolo[1,5-a]pyrimidines | Good to excellent | rsc.org |
The incorporation of fluorine into the pyrazolo[1,5-a]pyrimidine core is a valuable strategy in drug design, as fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. nih.gov Unlike direct halogenation methods for chlorine, bromine, and iodine, the introduction of fluorine often involves building the heterocyclic scaffold from fluorine-containing precursors.
One common strategy is to use starting materials that already contain a fluorine atom or a fluorinated substituent. For example, new fluorinated pyrazolo[1,5-a]pyrimidine derivatives have been synthesized by reacting α,β-unsaturated carbonyl compounds with 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile to produce compounds like 2-(cyanomethyl)-7-(4-fluorophenyl)-5-(heteroyl-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles. ekb.eg This approach directly incorporates a fluorophenyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core.
Another key method involves nucleophilic substitution using a fluoride (B91410) source. This is particularly relevant for radiolabeling with fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. nih.gov In this approach, a precursor molecule containing a good leaving group, such as a tosylate or a nitro group, is reacted with ¹⁸F-fluoride. nih.gov For instance, ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via nucleophilic substitution of corresponding tosylate and 2,4-dinitrobenzamide (B3032253) precursors. nih.gov This highlights a strategy where the core is first synthesized with a functional group that can be subsequently displaced by a fluoride ion. The addition of a nitrile substitution at the third position and fluorine on an associated pyrrolidine (B122466) ring has been shown to significantly enhance the biological activity of certain pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
The table below outlines strategies for synthesizing fluorinated pyrazolo[1,5-a]pyrimidine derivatives.
| Precursor/Starting Material | Reagents | Key Strategy | Product Example | Citation |
| α,β-Unsaturated carbonyls, 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Aromatic aldehydes, Arenediazonium salts | Cyclocondensation with a fluorinated building block | 2-(cyanomethyl)-7-(4-fluorophenyl)-5-(heteroyl-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine with a tosylate leaving group | ¹⁸F-Fluoride | Nucleophilic substitution | 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | nih.gov |
| Pyrazolo[1,5-a]pyrimidine with a 2,4-dinitro-substituent | ¹⁸F-Fluoride | Nucleophilic aromatic substitution | N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitro-benzamide | nih.gov |
| Brominated aminopyrazole | Fluorophenyl-containing biselectrophile | Cyclocondensation with a fluorinated building block | 7-fluorophenyl pyrazolo[1,5-a]pyrimidine derivative | nih.gov |
Structure Activity Relationship Sar Studies of 3 Chloropyrazolo 1,5 a Pyrimidin 5 Amine Derivatives
Impact of Substituent Patterns on Biological Activity and Selectivity
The biological activity and selectivity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are profoundly influenced by the nature and position of various substituents on the core scaffold. nih.govijpsjournal.com The ability to introduce diverse functional groups through methods like palladium-catalyzed cross-coupling has been instrumental in exploring the chemical space and enhancing the pharmacological profiles of these compounds. nih.gov
Modifications at the C-2, C-3, C-5, and C-7 positions of the pyrazolo[1,5-a]pyrimidine ring system have been shown to be critical for modulating biological activity.
C-2 Position: The introduction of various amine substituents at the C-2 position has been explored to enhance potency. For instance, in studies targeting PI3Kδ, amine subunits like N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol were found to be promising. mdpi.com Conversely, incorporating a carbonyl group at this position has also been shown to potentially enhance the activity of certain derivatives. mdpi.com
C-3 Position: While important, the C-3 position is sometimes considered less critical for potency than the C-5 position for certain targets like the Pim-1 kinase. nih.gov However, for other kinases, such as Tropomyosin receptor kinase (Trk), substitution at this position is essential. nih.gov The addition of an amide or carboxamide bond at the C-3 position has been shown to result in Trk inhibition in the nanomolar range. nih.govmdpi.com In some B-Raf kinase inhibitors, appending basic amine residues to C-3 aryl groups enhanced cellular activity and solubility. osti.gov
C-5 Position: The C-5 position is frequently identified as a critical determinant of potency. nih.gov Substituents at this position can engage in key hydrogen bonding interactions with target residues. nih.gov For example, in Pim-1 inhibitors, the 5-position substituent was found to be more influential than the one at the C-3 position. nih.gov The introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position significantly increased Trk inhibition activity. nih.govmdpi.com
C-7 Position: The C-7 position is often a site for nucleophilic aromatic substitution, allowing for the introduction of various alkylamines, cycloalkylamines, and aromatic amines. nih.gov Selective substitution of a chlorine atom at C-7 with morpholine is a common strategy in the synthesis of PI3Kδ inhibitors. mdpi.comnih.gov
The relative importance of these positions can be seen in the development of Pim-1 inhibitors, where a 3,5-disubstituted compound showed significantly higher activity than its mono-substituted counterparts.
| Compound Type | Target | IC50 |
| 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | Pim-1 | Inactive |
| 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine | Pim-1 | 5 µM |
| 3-bromo-5-substituted pyrazolo[1,5-a]pyrimidine | Pim-1 | 294 nM |
| 3,5-disubstituted pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 nM |
This table illustrates the comparative inhibitory potency against Pim-1 kinase based on substitution patterns at the C-3 and C-5 positions. nih.gov
The incorporation of specific amine and heteroaromatic moieties is a key strategy for enhancing both the activity and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors.
In the context of PI3Kδ inhibitors, the benzimidazole (B57391) subunit at the C-5 position plays a crucial role. mdpi.com A 2-difluoromethylbenzimidazole derivative was identified as a highly active compound. mdpi.com Similarly, attaching an indole heterocycle at the C-5 position was found to confer high selectivity for PI3Kδ, potentially by forming an additional hydrogen bond with Asp-787 in the affinity pocket. mdpi.comnih.gov
For anti-mycobacterial agents, SAR studies revealed that the most effective compounds featured a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.com The amine at the C-7 position was also critical, with N-(pyridin-2-ylmethyl) groups showing significant activity against Mycobacterium tuberculosis. mdpi.com
In the development of FLT3-ITD inhibitors for acute myeloid leukemia, optimization of screening hits led to a series of potent pyrazolo[1,5-a]pyrimidine derivatives with excellent antiproliferative activities. nih.govbohrium.com Compounds 17 and 19 from this series demonstrated potent inhibition of both wild-type and quizartinib-resistant FLT3 mutants. nih.gov
| Compound | Target | IC50 |
| 17 | FLT3-ITD | 0.4 nM |
| 19 | FLT3-ITD | 0.4 nM |
| 17 | FLT3D835Y | 0.3 nM |
| 19 | FLT3D835Y | 0.3 nM |
This table shows the potent inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against wild-type and mutant FLT3 kinase. nih.gov
Hinge Region Interactions in Kinase Binding
A primary mechanism of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is their interaction with the ATP-binding site, specifically the hinge region that connects the N- and C-lobes of the kinase domain. nih.gov The pyrazolo[1,5-a]pyrimidine core often acts as a scaffold that mimics the adenine part of ATP, forming crucial hydrogen bonds with the backbone of the hinge region. nih.gov
The nitrogen atom at the N-1 position of the pyrazole ring is frequently involved in this key interaction. mdpi.com For instance, in Trk inhibitors, the N-1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the amino acid Met592 in the hinge region. nih.govmdpi.com Similarly, in AAK1 inhibitors, the aromatic nitrogen of the scaffold is responsible for the hinge interaction. biorxiv.org
Substituents on the core can also participate in or influence these interactions. A morpholine group, often attached at the C-7 position, can form a hydrogen bond with residues in the hinge-binding motif, such as Val-828 in PI3Kδ, which is considered crucial for binding. mdpi.comnih.gov Interestingly, not all potent inhibitors from this class rely on this canonical binding mode. X-ray crystallography revealed that a potent C-3 substituted B-Raf kinase inhibitor bound to the target without forming a traditional hinge-binding hydrogen bond. osti.gov
Identification of Key Pharmacophoric Elements for Potency and Selectivity
Pharmacophore modeling based on SAR studies has identified several key structural features necessary for high potency and selectivity in pyrazolo[1,5-a]pyrimidine inhibitors.
A general pharmacophore model for kinase inhibition includes:
A Hinge-Binding Moiety: The pyrazolo[1,5-a]pyrimidine core itself is a primary pharmacophoric element, providing the necessary hydrogen bond acceptors to interact with the kinase hinge. nih.govmdpi.com
Selectivity Elements: Specific functional groups can be introduced to exploit unique features of the target kinase, thereby enhancing selectivity. A morpholine group was shown to improve selectivity by reducing off-target effects. nih.govmdpi.com The inclusion of a 2-(difluoromethyl)-1H-benzimidazole substituent at C-5 was a key element for achieving potent and selective PI3Kδ inhibition. mdpi.com
Hydrogen Bond Donors/Acceptors: Substituents capable of forming additional hydrogen bonds outside the hinge region are critical for potency. The 5-position substituent is often crucial for these interactions. nih.gov Fluorine incorporation into substituents can also enhance interactions with specific residues, such as Asn655 in Trk kinase. nih.govmdpi.com
Metabolic Stability and Pharmacokinetic Considerations in Preclinical Studies
The translation of potent inhibitors into viable drug candidates requires favorable pharmacokinetic properties, including metabolic stability. Preclinical studies on pyrazolo[1,5-a]pyrimidine derivatives have focused on evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Metabolic stability is often assessed in vitro using mouse and human liver microsomes. mdpi.commdpi.com Research has shown that structural modifications can significantly impact these properties. For example, increasing the lipophilicity of certain Trk inhibitors led to enhanced metabolic stability and a better in vivo profile. nih.govmdpi.com
Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the identification of orally available agents with improved physicochemical and pharmacokinetic properties. nih.gov In one study on anti-mycobacterial compounds, several derivatives exhibited not only potent activity but also good stability in both mouse and human liver microsomes, highlighting their potential for further development. mdpi.com These preclinical assessments are vital for understanding how the compounds will behave in a complex biological system and for predicting their therapeutic efficacy. nih.gov
Innovations in Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Research
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products. In the context of 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine, microwave irradiation has been instrumental in the efficient construction of the core pyrazolo[1,5-a]pyrimidine (B1248293) structure and the subsequent introduction of the chloro substituent.
A noteworthy development is the one-pot, microwave-assisted synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This method involves the sequential cyclocondensation of β-enaminones with 5-aminopyrazoles, followed by a regioselective electrophilic halogenation. nih.gov The initial step, carried out under solvent-free conditions and microwave irradiation at 180°C for a mere 2 minutes, rapidly affords the pyrazolo[1,5-a]pyrimidine intermediate. nih.gov Subsequent treatment with a halogenating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like 1,2-dichloroethane (B1671644) at room temperature, yields the 3-chloro derivative in high yields. nih.gov To specifically obtain this compound, this methodology would necessitate the use of a β-enaminone precursor that introduces an amino group or a precursor group at the 5-position of the resulting pyrimidine (B1678525) ring.
The advantages of this microwave-assisted approach are significant. The dramatically reduced reaction times, from hours to minutes, and the often solvent-free conditions of the initial cyclization step, contribute to a more energy-efficient and environmentally benign process. nih.gov Furthermore, the one-pot nature of the reaction, where the intermediate is not isolated, simplifies the experimental procedure and reduces waste. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolo[1,5-a]pyrimidines
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes nih.gov | Hours to days |
| Energy Consumption | Lower | Higher |
| Solvent Use | Often solvent-free for cyclization nih.gov | Typically requires solvents |
| Yields | Generally high to excellent nih.gov | Variable, often lower |
| Work-up | Simplified, often chromatography-free nih.gov | Often requires extensive purification |
Sonochemical Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another innovative avenue for the synthesis of pyrazolo[1,5-a]pyrimidines. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with transient high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net
The synthesis of the pyrazolo[1,5-a]pyrimidine core has been successfully achieved using ultrasound irradiation. researchgate.net For instance, the cyclocondensation reaction of aminopyrazoles with various carbonyl compounds can be significantly expedited under sonication. researchgate.net A study on the synthesis of pyrazolo[1,5-a]pyrimidines via the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole demonstrated that the use of ultrasound at 75°C reduced the reaction time to just 5 minutes, with yields ranging from 61-98%. researchgate.net This represents a substantial improvement over conventional heating methods.
The application of sonochemistry to the synthesis of this compound would involve a similar strategy: the ultrasound-promoted cyclocondensation of a suitable 5-aminopyrazole with a β-dicarbonyl equivalent that would lead to the 5-amino substituted pyrimidine ring, followed by chlorination at the 3-position. The benefits of this approach include mild reaction conditions, significantly shorter reaction times, and often improved yields compared to silent reactions. researchgate.netresearchgate.net
Table 2: Key Features of Sonochemical Synthesis of Pyrazolo[1,5-a]pyrimidines
| Feature | Description | Reference |
| Mechanism | Acoustic cavitation leading to localized high temperature and pressure. | researchgate.net |
| Reaction Time | Significantly reduced, often to a few minutes. | researchgate.net |
| Conditions | Typically mild, with reactions often proceeding at lower bulk temperatures. | researchgate.net |
| Yields | Generally good to excellent. | researchgate.net |
| Green Aspect | Energy efficient and can often be performed in greener solvents. | bme.hu |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines. Both microwave-assisted and sonochemical methods are prime examples of green synthetic strategies.
Microwave-assisted synthesis aligns with green chemistry principles by:
Minimizing Solvent Use: Many microwave-assisted reactions, particularly the initial cyclization for the pyrazolo[1,5-a]pyrimidine core, can be performed under solvent-free conditions, which eliminates solvent waste and the associated environmental and health hazards. nih.gov
Sonochemical synthesis contributes to green chemistry by:
Enhancing Reaction Rates at Lower Temperatures: Ultrasound can promote reactions at lower bulk temperatures, reducing energy consumption compared to conventional heating. researchgate.net
Enabling the Use of Greener Solvents: Sonication can facilitate reactions in more environmentally friendly solvents, such as water or ethanol, which are often less effective under silent conditions. bme.hu
The synthesis of this compound can be designed to be more sustainable by incorporating these green techniques for the formation of the heterocyclic core and subsequent functionalization.
Development of Scalable and Efficient Synthetic Protocols
The transition of a synthetic route from laboratory-scale to industrial production requires the development of scalable and efficient protocols. For pyrazolo[1,5-a]pyrimidine derivatives, research has focused on creating reproducible methods that can be implemented on a larger scale without compromising yield or purity.
A reproducible and scalable method for the synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines has been reported, which provides a framework for the large-scale production of analogues of this compound. researchgate.net This multi-step synthesis focuses on the reliable preparation of the key 5-aminopyrazole intermediate, followed by its cyclization to form the pyrazolo[1,5-a]pyrimidine ring. researchgate.net The scalability of this process was demonstrated by performing the reactions on a larger scale, with consistent yields and purity of the final products. researchgate.net
Key considerations for developing scalable protocols for this compound include:
Availability and Cost of Starting Materials: The chosen synthetic route should utilize readily available and cost-effective starting materials.
Robustness of Reactions: Each step in the synthesis must be robust and tolerant to minor variations in reaction conditions.
Ease of Purification: The purification of intermediates and the final product should be straightforward and avoid the need for tedious and costly chromatographic techniques.
Safety Considerations: The reagents and reaction conditions should be safe to handle on a large scale.
Microwave-assisted and sonochemical methods, while highly efficient on a laboratory scale, can present challenges for direct scaling up. However, the development of continuous flow reactors that incorporate microwave or ultrasonic technology is a promising area of research for the scalable production of pyrazolo[1,5-a]pyrimidine derivatives.
Q & A
Basic Synthesis and Optimization
Q: What are the most efficient synthetic routes for preparing 3-Chloropyrazolo[1,5-a]pyrimidin-5-amine, and how can reaction conditions be optimized for high yield and purity? A: The compound is typically synthesized via cyclization of 3-methyl-1H-pyrazol-5-amine derivatives with enaminones under microwave irradiation (180°C) . Critical parameters include solvent choice (DMF or CH₂Cl₂), stoichiometric control of reagents like trifluoroacetic anhydride (TFAA) for cyclization, and purification via column chromatography using silica gel with ethyl acetate/hexane gradients. Microwave-assisted methods reduce side reactions, improving yields to >75% . Optimization studies recommend monitoring reaction progress with TLC and adjusting pH during workup to minimize hydrolysis of the chloro substituent.
Structural Characterization
Q: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? A: Key techniques include:
- ¹H/¹³C NMR : Signals at δ 8.17 ppm (triazole-H) and δ 7.55 ppm (NH) confirm the pyrimidine core and amine group .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 225.63) validate the molecular formula .
- X-ray Crystallography : Planar triazolopyridine rings with bond angles of ~120° confirm stereochemistry .
- IR Spectroscopy : Absorbance at ~3388 cm⁻¹ (N-H stretch) and ~1613 cm⁻¹ (C=N) corroborate functional groups .
Biological Activity Profiling
Q: What in vitro assays are used to evaluate the enzyme inhibitory activity of this compound derivatives? A: Common assays include:
- Kinase Inhibition (Haspin) : Fluorescence polarization assays with IC₅₀ values calculated using recombinant Haspin and ATP-competitive probes .
- Apoptosis Induction : Western blotting for p53, BAX, and Bcl-2 in cervical cancer cells (e.g., HeLa) .
- Receptor Binding (5-HT₆) : Radioligand displacement assays with [³H]LSD in HEK-293 cells expressing human receptors .
Dose-response curves (0.1–100 µM) and selectivity profiling against related enzymes (e.g., CDK2) are critical to avoid off-target effects.
Advanced Functionalization
Q: How can regioselective substitution at the 3-chloro position be achieved to develop bioactive derivatives? A: Strategies include:
- Nucleophilic Aromatic Substitution (SNAr) : Replace Cl with amines (e.g., piperidine) in DMF at 80°C, using K₂CO₃ as a base .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, 100°C) to introduce biaryl groups .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores for imaging studies .
Regioselectivity is confirmed by NOESY NMR and computational docking to predict steric/electronic effects .
Resolving Data Contradictions
Q: How should researchers address inconsistencies in reported biological activities across studies? A: Discrepancies often arise from variations in:
- Assay Conditions (e.g., ATP concentration in kinase assays ).
- Cell Lines (e.g., HEK-293 vs. primary cells ).
To resolve these:
Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
Validate binding affinities with orthogonal methods (SPR vs. fluorescence polarization ).
Perform meta-analyses of published IC₅₀ values to identify outliers.
Computational Modeling
Q: What computational approaches predict the binding modes of this compound to targets like Haspin? A: Effective strategies include:
- Molecular Docking : Schrödinger Suite with Glide XP scoring, using PDB 3E7V as a template .
- Molecular Dynamics (MD) : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Models : Hammett σ values correlate electronic effects of substituents with activity .
Structure-Activity Relationship (SAR)
Q: How do modifications at the 5-amine position affect kinase inhibitor selectivity? A: SAR studies show:
- Bulky Groups (e.g., 4-methoxybenzyl) enhance 5-HT₆ affinity (Ki < 10 nM) but reduce solubility .
- Piperidinyl Substituents improve blood-brain barrier penetration for CNS targets .
- Polar Groups (e.g., -OH, -COOH) reduce logP values (cLogP < 3) but maintain potency .
Analytical Challenges
Q: What impurities arise during synthesis, and how are they characterized? A: Common impurities include:
- Hydrolysis Byproducts : 3-Hydroxypyrazolo[1,5-a]pyrimidin-5-amine (identified via LC-MS at m/z 207.08 ).
- Dimers : Formed via Ullmann coupling (detected by MALDI-TOF).
Mitigation involves: - HPLC Purification (C18 column, acetonitrile/water gradient).
- In Situ FTIR Monitoring to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
